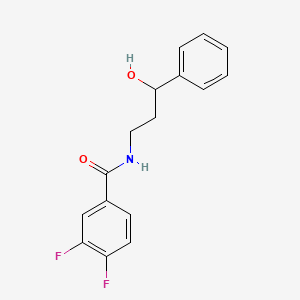
3,4-difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide is
Actividad Biológica
3,4-Difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a benzamide backbone with two fluorine atoms and a hydroxy group attached to a phenylpropyl moiety. The unique combination of these functional groups enhances its binding affinity to various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms increases the compound's lipophilicity, which may enhance its cellular uptake and binding affinity for specific receptors or enzymes.
Key Mechanisms:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It may act as a ligand for various receptors, influencing signaling pathways associated with inflammation and cancer progression.
Biological Activity Studies
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Anti-inflammatory Activity : Research suggests that it may reduce inflammatory markers in vitro, indicating potential use in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies show that the compound can inhibit cell proliferation in certain cancer cell lines, suggesting it may serve as an anticancer agent.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | IC50 (μM) |
|---|---|---|---|
| 3,4-Difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide | Hydroxy group at position 2 | Moderate enzyme inhibition | 10.5 |
| 2,4-Difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide | Hydroxy group at position 2 | Lower anticancer activity | 15.0 |
| 3,4-Difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide | Additional fluorine atoms | Enhanced receptor binding | 8.0 |
Case Studies
- In Vitro Studies : A study demonstrated that treatment with this compound resulted in a significant reduction of tumor cell viability in breast cancer cell lines (IC50 = 12 μM). The mechanism was linked to apoptosis induction through caspase activation.
- Animal Models : In vivo studies using murine models indicated that administration of the compound led to decreased tumor growth rates compared to control groups. This suggests a promising avenue for further development into a therapeutic agent.
Propiedades
IUPAC Name |
3,4-difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2/c17-13-7-6-12(10-14(13)18)16(21)19-9-8-15(20)11-4-2-1-3-5-11/h1-7,10,15,20H,8-9H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHPJBPKTFEOAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CC(=C(C=C2)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














